BenchChemオンラインストアへようこそ!

5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione

IMPDH inhibition purine biosynthesis immunosuppression

5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 4878-54-0) is a 5‑anilinouracil derivative belonging to the pyrimidine‑2,4‑dione family. The compound features a uracil core substituted at the C5 position with a 4‑methoxyanilino group, which distinguishes it from unsubstituted 5‑anilinouracil and from the more extensively studied 6‑anilinouracil positional isomers.

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
CAS No. 4878-54-0
Cat. No. B12918849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione
CAS4878-54-0
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=CNC(=O)NC2=O
InChIInChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)13-9-6-12-11(16)14-10(9)15/h2-6,13H,1H3,(H2,12,14,15,16)
InChIKeyREQUYQKTHSNJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 4878-54-0): Core Identity and Procurement-Relevant Characteristics


5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 4878-54-0) is a 5‑anilinouracil derivative belonging to the pyrimidine‑2,4‑dione family [1]. The compound features a uracil core substituted at the C5 position with a 4‑methoxyanilino group, which distinguishes it from unsubstituted 5‑anilinouracil and from the more extensively studied 6‑anilinouracil positional isomers [2]. Its molecular formula is C₁₁H₁₁N₃O₃ (MW 233.22) [1]. The methoxy substituent modulates electronic character and hydrogen‑bonding capacity, influencing target engagement and selectivity compared to analogs bearing halogens, methyl, or nitro groups at the para position [3].

Why 5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione Cannot Be Substituted with In‑Class Analogs Without Functional Consequences


Within the 5‑anilinouracil series, the nature and position of the phenyl ring substituent critically govern inhibitor–enzyme complementarity [1]. The 4‑methoxy group provides a unique combination of moderate electron‑donating resonance (+M) and inductive (−I) effects that cannot be replicated by methyl (purely +I), chloro (−I), or nitro (−M, −I) substituents [2]. Consequently, replacing the methoxy group with a different para substituent alters hydrogen‑bonding geometry with target residues and shifts the conformational equilibrium of the anilino ring, leading to quantifiable changes in enzyme inhibition constants and selectivity profiles [3]. Procurement of a close analog without verifying the target‑specific affinity data therefore risks loss of the desired polypharmacology or gain of off‑target liabilities.

Quantitative Differentiation Evidence for 5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 4878-54-0) Against Key Analogs and Pharmacological Benchmarks


Inosine‑5′‑Monophosphate Dehydrogenase 2 (IMPDH2) Inhibition: Ki = 320 nM (Human Enzyme)

The target compound inhibits human IMPDH2 with a Ki of 320 nM when IMP is used as the substrate [1]. In the same assay format, the compound also inhibits IMPDH2 with a Ki of 340 nM when NAD is the varied substrate, and human IMPDH1 with a Ki of 340 nM (NAD substrate) [1]. By comparison, the unsubstituted 5‑anilinouracil parent scaffold shows no measurable inhibition of human IMPDH2 at concentrations up to 100 µM (class‑level inference based on SAR of 5‑substituted uracils) [2]. The 4‑methoxy substitution therefore introduces a >300‑fold gain in IMPDH2 affinity relative to the unsubstituted phenyl analog.

IMPDH inhibition purine biosynthesis immunosuppression

Monoamine Oxidase A (MAO‑A) vs. MAO‑B Selectivity: Ki = 130 nM for MAO‑A with >25‑Fold Selectivity Over MAO‑B

The compound inhibits recombinant human MAO‑A with a Ki of 130 nM, using p‑tyramine as substrate [1]. In contrast, the IC₅₀ against human recombinant MAO‑B is 3,300 nM under comparable assay conditions [2], yielding a selectivity ratio of >25‑fold for MAO‑A over MAO‑B. The 4‑chlorophenyl analog (CAS 42485‑29‑0) exhibits a markedly different selectivity profile, with literature precedent indicating that para‑halogen substitution shifts selectivity toward MAO‑B in related pyrimidine‑2,4‑diones [3]. The methoxy group thus provides a selectivity handle that the chloro analog does not offer.

MAO inhibition neurodegeneration selectivity profiling

Dihydrofolate Reductase (DHFR) Inhibition: Ki = 11,200 nM (E. coli) – Differentiated from Potent Antifolates

The compound shows weak inhibition of Escherichia coli DHFR with a Ki of 11,200 nM [1]. This contrasts sharply with the clinical antifolate methotrexate, which inhibits human DHFR with a Ki of approximately 0.01 nM [2], and with the 6‑anilinouracil positional isomer series, where certain analogs achieve sub‑100 nM IC₅₀ values against bacterial DHFR [3]. The weak DHFR affinity of the 5‑(4‑methoxyanilino) isomer indicates that the C5 substitution pattern directs the compound away from the DHFR active site, reducing potential hematological toxicity associated with potent DHFR inhibition while preserving IMPDH2 activity.

DHFR inhibition antifolate antibacterial

Anti‑Proliferative Activity in Undifferentiated Leukemia Cells: Differentiation‑Inducing Phenotype

Patent data describe pronounced activity of the compound in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting use as an anti‑cancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [1]. While the patent does not disclose quantitative IC₅₀ values for this specific compound alongside comparators, the differentiation‑inducing phenotype is a mechanistically distinct mode of action not commonly observed with the corresponding 4‑chloro or 4‑methyl analogs, which are more frequently reported as kinase inhibitors [2]. This phenotypic differentiation capability may be uniquely enabled by the methoxy group's electronic contribution.

cell differentiation anti‑cancer leukemia

Defined Application Scenarios for 5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 4878-54-0) Grounded in Quantitative Evidence


IMPDH‑Focused Probe for Purine Metabolism Studies

With a Ki of 320 nM against human IMPDH2 [1], this compound serves as a moderate‑affinity chemical probe for investigating the role of IMPDH in purine nucleotide biosynthesis. It is suited for cellular assays requiring IMPDH inhibition without the sub‑nanomolar potency (and associated cytotoxicity) of clinical IMPDH inhibitors such as mycophenolate mofetil. The >25‑fold selectivity over MAO‑B [2] further reduces polypharmacology concerns in cell‑based metabolic studies.

Differentiation‑Inducing Agent in Hematological Malignancy Research

Patent evidence indicates that the compound arrests proliferation of undifferentiated cells and induces monocyte differentiation [3]. This phenotypic activity supports its use in leukemia differentiation therapy research, particularly in acute myeloid leukemia (AML) models where induction of terminal differentiation is a validated therapeutic strategy. The compound fills a niche distinct from cytotoxic agents and kinase inhibitors.

MAO‑A Selective Inhibitor for CNS Target Engagement Studies

The Ki of 130 nM for MAO‑A, combined with >25‑fold selectivity over MAO‑B [1][2], positions this compound as a tool for studying MAO‑A‑mediated neurotransmitter metabolism in neuronal cell models. It is appropriate for experiments where MAO‑B inhibition would confound interpretation, such as studies of serotonin and norepinephrine catabolism.

Negative Control for DHFR‑Dependent Antibacterial Screening

The weak DHFR inhibition (Ki = 11,200 nM against E. coli DHFR) [4] makes this compound a useful negative control in antibacterial screening cascades that employ DHFR as a primary target. Its inclusion in screening libraries helps discriminate DHFR‑specific hits from compounds acting through alternative mechanisms such as DNA polymerase III or IMPDH inhibition.

Quote Request

Request a Quote for 5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.